2-Bromo-3,5-dimethoxy-1-fluorobenzene
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Overview
Description
“2-Bromo-3,5-dimethoxy-1-fluorobenzene” is a chemical compound with the molecular formula C8H8BrFO2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of similar compounds typically involves a multi-step reaction process . For instance, the synthesis of 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone involves a series of reactions including bromination, methylation, and oxidation .Molecular Structure Analysis
The molecular structure of “2-Bromo-3,5-dimethoxy-1-fluorobenzene” consists of a benzene ring substituted with bromo, fluoro, and two methoxy groups . The exact positions of these substituents can be determined by techniques such as NMR .Chemical Reactions Analysis
The chemical reactions of “2-Bromo-3,5-dimethoxy-1-fluorobenzene” are likely to involve electrophilic aromatic substitution, given the presence of the benzene ring . The bromo and fluoro groups are potential leaving groups, while the methoxy groups can act as directing groups.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-3,5-dimethoxy-1-fluorobenzene” include a molecular weight of 235.05 , a boiling point of approximately 230.2°C , and a density of approximately 1.5 g/cm3 . It is also predicted to have a logP of 2.83, indicating its relative hydrophobicity .Scientific Research Applications
Synthesis of Pharmaceutical Compounds
2-Bromo-3,5-dimethoxy-1-fluorobenzene: is a valuable building block in the synthesis of various pharmaceutical compounds. Its reactivity allows for the creation of complex molecules that can be used in the development of antiviral agents, anti-inflammatory drugs, and anticancer agents .
Preparation of Coenzyme Q Analogues
This compound serves as a key intermediate in the preparation of Coenzyme Q analogues. These analogues are important for their role in electron transfer in mitochondrial and bacterial respiratory systems, which is crucial for energy production in cells .
Organic Synthesis Research
In organic chemistry, 2-Bromo-3,5-dimethoxy-1-fluorobenzene is used to study various organic reactions and synthesis pathways. It’s particularly useful in understanding the mechanisms of bromination and methoxylation reactions .
Antioxidant Properties Study
Researchers use this compound to study its antioxidant properties, which could lead to the development of treatments for oxidative stress-related diseases .
Cross-Coupling Reactions
It is employed as an intermediate in cross-coupling reactions, which are a cornerstone of modern synthetic organic chemistry. These reactions are used to create complex molecules by forming new carbon-carbon bonds .
Mechanism of Action
Safety and Hazards
Safety data sheets recommend avoiding dust formation, breathing in mist, gas or vapours, and contact with skin and eyes when handling "2-Bromo-3,5-dimethoxy-1-fluorobenzene" . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, and avoid letting the chemical enter drains .
properties
IUPAC Name |
2-bromo-1-fluoro-3,5-dimethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHHLXADLQCVKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350839 |
Source
|
Record name | 2-Bromo-3,5-dimethoxy-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
206860-47-1 |
Source
|
Record name | 2-Bromo-3,5-dimethoxy-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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